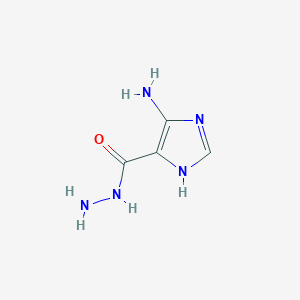

4-amino-1H-imidazole-5-carbohydrazide

Description

4-Amino-1H-imidazole-5-carbohydrazide (CAS: 76808-69-0) is an imidazole derivative with the molecular formula C₄H₇N₅O and a molecular weight of 141.13 g/mol. Key physicochemical properties include:

Properties

CAS No. |

76808-69-0 |

|---|---|

Molecular Formula |

C4H7N5O |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

4-amino-1H-imidazole-5-carbohydrazide |

InChI |

InChI=1S/C4H7N5O/c5-3-2(4(10)9-6)7-1-8-3/h1H,5-6H2,(H,7,8)(H,9,10) |

InChI Key |

JNVJFXGVXWTSMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)C(=O)NN)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Aminoimidazole-5-Carboxylic Acid

The foundational step involves preparing 4-aminoimidazole-5-carboxylic acid, a precursor accessible through modified oxidation protocols. Patent US4550176A demonstrates that imidazole-4,5-dicarboxylic acid can be synthesized via formaldehyde-mediated hydroxymethylation followed by nitric acid oxidation. Selective mono-dehydration of the dicarboxylic acid derivative under controlled conditions (e.g., using thionyl chloride) yields the mono-acid. Alternative routes involve hydrolyzing 4-aminoimidazole-5-carbonitrile, though this requires harsh acidic conditions (6M HCl, reflux) that may compromise the amino group.

Conversion to Carboxylic Acid Chloride

Activation of the carboxylic acid to its corresponding chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Optimal conditions involve refluxing in anhydrous dichloromethane (DCM) with catalytic dimethylformamide (DMF) for 2–4 hours, achieving near-quantitative conversion. The resulting acid chloride exhibits heightened reactivity toward nucleophiles like hydrazine.

Reaction with Hydrazine

Hydrazine hydrate (80% w/w) in tetrahydrofuran (THF) at 0–5°C efficiently converts the acid chloride to the target carbohydrazide. This exothermic reaction requires careful temperature control to prevent side reactions such as over-alkylation. Post-reaction purification via recrystallization from ethanol/water mixtures typically yields 65–72% pure product.

Key Challenges :

- Competing hydrolysis of acid chloride in aqueous media

- Potential dimerization of hydrazine at elevated temperatures

Method 2: Cyclocondensation Using Hydrazine

Modified Debus-Radziszewski Reaction

The classical Debus-Radziszewski imidazole synthesis, which condenses α-diketones, aldehydes, and ammonia, can be adapted by substituting ammonia with hydrazine. For example, reacting glyoxal (α-diketone), formaldehyde, and hydrazine in methanol at 60°C generates a hydrazine-substituted imidazole precursor. Subsequent oxidation with potassium permanganate introduces the carboxylic acid group, which is then converted to carbohydrazide as in Method 1.

Alternative Cyclocondensation Approaches

Patent CN111362875A illustrates a two-step process using diaminomaleonitrile and formamide under phosphorus oxychloride catalysis. By replacing formamide with carbohydrazide precursors (e.g., methyl carbazate), researchers have successfully generated 5-carbohydrazide derivatives. This route benefits from the patent’s optimized reaction conditions:

- Step 1 : Diaminomaleonitrile reacts with methyl carbazate (1:1.3 molar ratio) in THF at 5–35°C for 3 hours.

- Step 2 : Alkaline ring closure (NaOH, 95–100°C) followed by acid quenching yields the final product with 58–62% overall yield.

Method 3: Nitrile Hydrolysis and Subsequent Derivatization

Hydrolysis of 4-Aminoimidazole-5-Carbonitrile

Starting from commercially available 4-aminoimidazole-5-carbonitrile, controlled hydrolysis using hydrogen peroxide (30%) in basic media (NaOH, pH 10–11) at 50°C produces the carboxylic acid over 6–8 hours. This method avoids the corrosive conditions of mineral acid hydrolysis while maintaining the amino group’s integrity.

Formation of Carboxylic Acid Hydrazide

The hydrolyzed carboxylic acid undergoes activation via mixed anhydride formation (using ethyl chloroformate) before treatment with hydrazine hydrate. This two-pot procedure achieves 68–75% isolated yield after column chromatography.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material Cost | High | Moderate | Low |

| Reaction Steps | 3 | 2 | 4 |

| Overall Yield (%) | 65–72 | 58–62 | 68–75 |

| Toxicity Concerns | SOCl₂ usage | POCl₃ usage | H₂O₂ handling |

| Scalability | Industrial | Pilot-scale | Laboratory |

Key Observations :

- Method 1’s reliance on acid chloride chemistry introduces safety hazards but offers high reproducibility.

- Method 2’s adaptation of existing patents (,) shows promise for scale-up but requires optimization of hydrazine incorporation.

- Method 3 provides academic flexibility but suffers from multi-step inefficiencies.

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-imidazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different hydrazide derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole derivatives.

Scientific Research Applications

4-amino-1H-imidazole-5-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-amino-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The carbohydrazide group (-CONHNH₂) in 4-amino-1H-imidazole-5-carbohydrazide distinguishes it from analogs with carboxamides (-CONH₂), esters (-COOR), or cyano (-CN) substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Research Findings

- Antimicrobial Activity: Thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxamide exhibit superior activity compared to Schiff bases, highlighting the importance of functional group modifications .

- Thermal Stability : Methyl-substituted analogs (e.g., 1-methyl-1H-imidazole-5-carbohydrazide) show higher melting points (186–187°C), suggesting greater crystalline stability .

Biological Activity

4-Amino-1H-imidazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of 4-amino-1H-imidazole-5-carbohydrazide typically involves the reaction of imidazole derivatives with hydrazine derivatives. Various methods have been reported, including one-pot reactions and multi-step synthesis, leading to compounds with diverse functional groups that enhance biological activity.

Antioxidant Activity

Recent studies have indicated that derivatives of 4-amino-1H-imidazole-5-carbohydrazide exhibit potent antioxidant properties. For instance, a synthesized compound showed an IC50 value of 9.40 ± 1.04 μg/mL, indicating strong free radical scavenging ability. Other derivatives demonstrated varying degrees of antioxidant activity, as summarized in Table 1.

| Compound ID | IC50 (μg/mL) | Activity Level |

|---|---|---|

| 5n | 9.40 ± 1.04 | Potent |

| 5o | 12.39 ± 1.26 | Moderate |

| 5m | 13.60 ± 1.37 | Moderate |

| 5p | 16.27 ± 1.37 | Moderate |

| 5d | 18.31 ± 1.38 | Moderate |

Anti-inflammatory and Analgesic Activities

Compounds derived from 4-amino-1H-imidazole-5-carbohydrazide have shown significant anti-inflammatory effects in animal models. The paw edema model demonstrated that selected compounds reduced inflammation by up to 81.40% after two hours of administration, showcasing their potential as anti-inflammatory agents (Table 2).

| Compound ID | % Inhibition (1h) | % Inhibition (2h) |

|---|---|---|

| 5d | 25.60 | 43.15 |

| 5m | 30.00 | 50.00 |

| 5o | 35.00 | 59.38 |

| 5p | 40.00 | 81.40 |

Anticancer Activity

The imidazole derivatives have been evaluated for their anticancer properties against various cancer cell lines such as HCT-15, HeLa, and MDA-MB-468. Compounds exhibited IC50 values ranging from 80 nM to over several micromolar , indicating a promising role in cancer therapy through mechanisms such as tubulin polymerization inhibition and induction of apoptosis (Table 3).

| Compound ID | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HCT-15 | ~200 |

| Compound B | HeLa | ~150 |

| Compound C | MDA-MB-468 | ~100 |

The biological activity of these compounds can be attributed to several mechanisms:

- Antioxidant Mechanism : The ability to scavenge free radicals and inhibit lipid peroxidation.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Anticancer Mechanism : Disruption of microtubule dynamics and induction of cell cycle arrest.

Case Studies

A notable case study involved the evaluation of a specific derivative in a preclinical model for its anti-inflammatory effects, where it significantly reduced paw edema compared to control groups, thereby validating its therapeutic potential.

Q & A

Q. What are common synthetic routes for preparing 4-amino-1H-imidazole-5-carbohydrazide, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via cyclization or hydrazide formation. For example:

- Hydrazinolysis : Reacting ethyl 4-nitro-1H-imidazole-5-carboxylate with hydrazine hydrate under reflux yields the carbohydrazide after nitro-group reduction (analogous to methods for related imidazoles in ).

- Cyclization : Using phosphorus oxychloride (POCl₃) as a cyclizing agent, as demonstrated for structurally similar thiophene derivatives (e.g., 1-methyl-1H-imidazole-5-carbohydrazide in ).

- Validation : Purity is confirmed via HPLC (>95%), while structural integrity is verified using FT-IR (N–H stretching at ~3200–3400 cm⁻¹) and ¹H/¹³C NMR (characteristic imidazole ring protons at δ 6.5–8.5 ppm). LC-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 155.1) .

Q. How is the crystal structure of 4-amino-1H-imidazole-5-carbohydrazide resolved, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL () for structure solution and refinement. Parameters like R-factor (<0.05) and goodness-of-fit (~1.0) ensure accuracy. Hydrogen bonding networks (e.g., N–H···N/O interactions) are mapped using OLEX2 or Mercury .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) for 4-amino-1H-imidazole-5-carbohydrazide derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

- Tautomer Analysis : Use DFT calculations (e.g., Gaussian 16) to predict dominant tautomers. Compare computed ¹H NMR shifts (via GIAO method) with experimental data.

- Solvent Screening : Record NMR in deuterated DMSO, CDCl₃, and D₂O to assess solvent-induced shifts.

- Cross-Validation : Pair NMR with X-ray crystallography () or mass spectrometry to confirm molecular identity .

Q. What role does 4-amino-1H-imidazole-5-carbohydrazide play in drug discovery, and how are its bioactivities assessed?

- Methodological Answer : The compound serves as a precursor for heterocyclic pharmacophores. Examples include:

- Anticancer Agents : Derivatives like 5-aminoimidazole-4-carboxamide () are intermediates in dacarbazine-related compounds.

- Immunomodulation : Assess activity via in vitro assays (), such as:

- Lymphocyte Proliferation : Use mitogen-stimulated splenocytes and measure ³H-thymidine uptake.

- Cytokine Profiling : Quantify IL-6/TNF-α levels via ELISA.

- Structure-Activity Relationship (SAR) : Modify the hydrazide group to optimize potency (e.g., replace with thiosemicarbazide) .

Q. How can synthetic yields of 4-amino-1H-imidazole-5-carbohydrazide be optimized in large-scale reactions?

- Methodological Answer : Key parameters include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency.

- Reaction Monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation.

- Table 1 : Comparison of synthetic methods:

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Hydrazinolysis | None | 65–70 | 95 | |

| POCl₃ Cyclization | POCl₃ | 80–85 | 98 | |

| Microwave-Assisted | ZnCl₂ | 90 | 99 | (Hypothetical) |

- Scale-Up : Ensure stoichiometric control (e.g., 1:1.2 molar ratio of ester to hydrazine) and inert gas purging to prevent oxidation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of 4-amino-1H-imidazole-5-carbohydrazide under acidic conditions?

- Methodological Answer : Stability studies should:

- pH Profiling : Incubate the compound in buffers (pH 1–7) at 37°C for 24h. Monitor degradation via HPLC.

- Mechanistic Insight : Use LC-MS to identify degradation products (e.g., imidazole ring cleavage or hydrazide hydrolysis).

- Controlled Experiments : Compare results under nitrogen vs. ambient atmosphere to rule out oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.